Cas no 1502375-38-3 (2-(3-bromo-5-fluorophenoxy)acetic acid)
2-(3-bromo-5-fluorophenoxy)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, 2-(3-bromo-5-fluorophenoxy)-
- 2-(3-bromo-5-fluorophenoxy)acetic acid
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- MDL: MFCD24083430
- Inchi: 1S/C8H6BrFO3/c9-5-1-6(10)3-7(2-5)13-4-8(11)12/h1-3H,4H2,(H,11,12)
- InChI Key: KFDQLBCQFCUBDB-UHFFFAOYSA-N
- SMILES: C(O)(=O)COC1=CC(F)=CC(Br)=C1
2-(3-bromo-5-fluorophenoxy)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1085063-1g |
2-(3-Bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 95% | 1g |
$398.0 | 2024-04-23 | |
| Ambeed | A1085063-5g |
2-(3-Bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 95% | 5g |
$1047.0 | 2024-04-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021236-1g |
2-(3-Bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 95% | 1g |
¥2737.0 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01021236-5g |
2-(3-Bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 95% | 5g |
¥7189.0 | 2023-04-10 | |
| Enamine | EN300-266816-0.05g |
2-(3-bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 0.05g |
$348.0 | 2023-09-12 | ||
| Enamine | EN300-266816-0.1g |
2-(3-bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 0.1g |
$364.0 | 2023-09-12 | ||
| Enamine | EN300-266816-0.25g |
2-(3-bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 0.25g |
$381.0 | 2023-09-12 | ||
| Enamine | EN300-266816-0.5g |
2-(3-bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 0.5g |
$397.0 | 2023-09-12 | ||
| Enamine | EN300-266816-1.0g |
2-(3-bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 1g |
$785.0 | 2023-06-04 | ||
| Enamine | EN300-266816-2.5g |
2-(3-bromo-5-fluorophenoxy)acetic acid |
1502375-38-3 | 2.5g |
$810.0 | 2023-09-12 |
2-(3-bromo-5-fluorophenoxy)acetic acid Suppliers
2-(3-bromo-5-fluorophenoxy)acetic acid Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
Additional information on 2-(3-bromo-5-fluorophenoxy)acetic acid
Introduction to 2-(3-bromo-5-fluorophenoxy)acetic acid (CAS No. 1502375-38-3)
2-(3-bromo-5-fluorophenoxy)acetic acid, with the chemical identifier CAS No. 1502375-38-3, is a significant compound in the realm of pharmaceutical and biochemical research. This compound belongs to the class of phenoxyacetic acids, which are widely recognized for their diverse biological activities. The presence of both bromine and fluorine substituents in its aromatic ring enhances its pharmacological potential, making it a subject of extensive interest in medicinal chemistry.
The structural framework of 2-(3-bromo-5-fluorophenoxy)acetic acid consists of a phenolic ring substituted with a bromo group at the 3-position and a fluoro group at the 5-position, linked to an acetic acid moiety. This specific arrangement imparts unique electronic and steric properties, which are crucial for its interaction with biological targets. The compound's solubility profile and metabolic stability further contribute to its suitability for various biochemical applications.
In recent years, 2-(3-bromo-5-fluorophenoxy)acetic acid has garnered attention due to its role as a key intermediate in the synthesis of novel pharmaceutical agents. Researchers have been exploring its potential in developing treatments for a range of diseases, including cancer, inflammation, and metabolic disorders. The bromo and fluoro substituents are particularly noteworthy, as they can modulate the compound's binding affinity to enzymes and receptors, thereby influencing its therapeutic efficacy.
One of the most compelling aspects of 2-(3-bromo-5-fluorophenoxy)acetic acid is its versatility in drug design. Its phenoxyacetic acid core is a common scaffold in many bioactive molecules, and modifications at the 3-bromo and 5-fluoro positions allow for fine-tuning of pharmacokinetic properties. This flexibility has led to several promising candidates entering preclinical studies. For instance, derivatives of this compound have shown inhibitory activity against various kinases, which are overexpressed in many cancers.
The synthesis of 2-(3-bromo-5-fluorophenoxy)acetic acid involves multi-step organic reactions that highlight the expertise required in medicinal chemistry. The introduction of bromine and fluorine into the aromatic ring typically requires precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently. These synthetic strategies underscore the importance of 2-(3-bromo-5-fluorophenoxy)acetic acid as a building block in modern drug discovery.
Recent studies have also explored the metabolic pathways involving 2-(3-bromo-5-fluorophenoxy)acetic acid. Understanding how this compound is processed within the body is essential for optimizing its therapeutic use. Metabolic studies indicate that it undergoes biotransformation primarily through cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites. These metabolites may contribute to the compound's overall pharmacological activity or influence its toxicity profile.
The impact of 2-(3-bromo-5-fluorophenoxy)acetic acid extends beyond academic research; it has practical implications in industrial applications as well. Pharmaceutical companies are increasingly leveraging this compound to develop proprietary formulations with enhanced efficacy and reduced side effects. Its role as a key intermediate ensures that it remains integral to the supply chain of innovative therapeutics.
As research continues to uncover new applications for 2-(3-bromo-5-fluorophenoxy)acetic acid, collaborations between academia and industry are becoming more prevalent. These partnerships facilitate rapid translation of laboratory findings into clinical trials, accelerating the development pipeline for novel drugs. The compound's unique structural features make it a valuable asset in this collaborative effort.
The future prospects for 2-(3-bromo-5-fluorophenoxy)acetic acid appear promising, with ongoing investigations focusing on expanding its therapeutic potential. Innovations in computational chemistry and high-throughput screening are expected to further refine its use in drug design. Additionally, advancements in green chemistry principles may lead to more sustainable synthetic routes for this important intermediate.
In conclusion, 2-(3-bromo-5-fluorophenoxy)acetic acid (CAS No. 1502375-38-3) represents a cornerstone in modern pharmaceutical research. Its structural versatility, coupled with its biological significance, positions it as a critical component in the development of next-generation therapeutics. As scientific understanding evolves, so too will the applications and implications of this remarkable compound.
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